(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidines, the core structure of this compound, has been extensively studied. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Other methods involve the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . Acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is another approach .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a cyclobutylmethyl group. The exact three-dimensional structure would require further analysis such as X-ray crystallography.Chemical Reactions Analysis
The pyrrolidine core of this compound can participate in a variety of chemical reactions. For example, it can undergo C(sp3)-H alkylation and arylation with simple aryl or alkyl halides . It can also participate in 1,3-dipolar cycloaddition reactions .Physical and Chemical Properties Analysis
The compound is a powder to crystal in form and can range in color from white to light yellow to light orange . It has a melting point of >300 °C and a boiling point of 262.01°C (rough estimate) . The compound is hygroscopic and soluble in water .Scientific Research Applications
Pyrrole Derivatives in Biological Molecules
Pyrrole is a fundamental structural subunit for many important biological molecules, including heme and chlorophyll. These compounds exhibit extensive electron delocalization, contributing to their aromatic character and influencing their reactivity and biological activity. Pyrrole derivatives are prepared through various synthetic reactions, including condensation of amines with carbonyl-containing compounds, showcasing their versatility and importance in synthetic organic chemistry and potential applications in developing biologically active molecules (L. R. Anderson & Kou-Chang Liu, 2000).
Pyrrolidines as Building Blocks
Pyrrolidines are five-membered nonaromatic cyclic amides prepared by reacting butyrolactone with ammonia or a primary amine. They serve as intermediates, wetting agents, and solvents with relatively low toxicity. The significance of pyrrolidines, including their derivatives, lies in their wide range of applications, from serving as key intermediates in organic synthesis to their use in creating functional materials and pharmaceuticals. This broad utility underlines the potential applications of specific pyrrolidin-3-amine derivatives in various scientific research fields (L. R. Anderson & Kou-Chang Liu, 2000).
Novel Syntheses and Applications
The research also encompasses the synthesis of complex pyrrole-based scaffolds and their applications in mimicking secondary structures, highlighting the utility of pyrrole derivatives in designing compounds with specific biological or chemical properties. Such scaffolds can be crucial for drug development, materials science, and understanding biological processes at a molecular level (Eunhwa Ko & K. Burgess, 2011).
Safety and Hazards
Properties
IUPAC Name |
(3S)-1-(cyclobutylmethyl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-9-4-5-11(7-9)6-8-2-1-3-8;;/h8-9H,1-7,10H2;2*1H/t9-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSBAUBGQHVCU-WWPIYYJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CN2CC[C@@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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